molecular formula C6H6Br2ClN3 B13653407 4,6-Dibromopicolinimidamide hydrochloride

4,6-Dibromopicolinimidamide hydrochloride

Cat. No.: B13653407
M. Wt: 315.39 g/mol
InChI Key: DMKJTAAHICWGLN-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Br2ClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopicolinimidamide hydrochloride typically involves the bromination of picolinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions of the pyridine ring. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromopicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a corresponding aminopyridine derivative .

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, although detailed studies are required to fully understand these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromopicolinimidamide hydrochloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, fluorinated, or iodinated counterparts. The bromine atoms make it particularly suitable for specific substitution reactions and potential biological applications .

Properties

Molecular Formula

C6H6Br2ClN3

Molecular Weight

315.39 g/mol

IUPAC Name

4,6-dibromopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H

InChI Key

DMKJTAAHICWGLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=N)N)Br)Br.Cl

Origin of Product

United States

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